2-(4-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione
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Overview
Description
2-(4-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione is a heterocyclic compound that contains both a pyridine ring and a thiazolidine ring. The presence of bromine on the pyridine ring and the thiazolidine-1,1-dione moiety makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of 4-bromopyridine-2-carbaldehyde with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazolidine ring can undergo oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction: Products include various oxidized or reduced forms of the thiazolidine ring.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
2-(4-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets. The bromine atom and the thiazolidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function.
Comparison with Similar Compounds
Similar Compounds
4-Bromopyridin-2-yl)methanol: A compound with a similar pyridine ring but different functional groups.
2-(4-Bromopyridin-2-yl)acetic Acid: Another compound with a bromopyridine moiety but different side chains.
Uniqueness
2-(4-Bromopyridin-2-yl)-1lambda6,2-thiazolidine-1,1-dione is unique due to the presence of both a bromopyridine ring and a thiazolidine-1,1-dione moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-bromopyridin-2-yl)-1,2-thiazolidine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2S/c9-7-2-3-10-8(6-7)11-4-1-5-14(11,12)13/h2-3,6H,1,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFAIISOKAQHSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=NC=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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